Synthesis and Mechanistic Evaluation of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid: A Technical Guide
Synthesis and Mechanistic Evaluation of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid: A Technical Guide
Executive Summary
The compound 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid (PubChem CID: 60136727) is a highly functionalized heterocyclic building block[1]. It is predominantly utilized in the discovery and development of novel agrochemicals, specifically within pesticidal and nematicidal compositions[2], as well as in pharmaceutical libraries targeting enzyme inhibition.
Synthesizing this molecule requires strict control over regioselectivity and oxidation states. This guide outlines a scalable, three-step synthetic route starting from commercially available 3-methyl-1H-pyrazole, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for bench execution.
Retrosynthetic Strategy & Mechanistic Causality
The target molecule features a pyrazole core substituted at three positions (N1, C3, and C4). The retrosynthetic disconnection relies on two fundamental transformations: the electrophilic halogenation of the pyrazole ring and the nucleophilic substitution (N-alkylation) of an
Three-step synthetic workflow for 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid.
Step 1: Oxidative Electrophilic Iodination
The C4 position of 3-methyl-1H-pyrazole is highly nucleophilic due to the combined
-
Causality: Standard iodination with
alone generates one equivalent of hydroiodic acid ( ) as a byproduct, wasting 50% of the iodine source. acts as an in-situ oxidant, converting the inert byproduct back into the active electrophile ( ). This creates a self-sustaining catalytic cycle that drives the reaction to completion with near 100% atom economy for iodine[2].
Step 2: Regioselective N-Alkylation
Deprotonation of 4-iodo-3-methyl-1H-pyrazole yields an ambident pyrazolide anion. Alkylation with ethyl 2-bromobutanoate can theoretically occur at N1 or N2, leading to the 3-methyl or 5-methyl isomers, respectively[4].
-
Causality: The regioselectivity is entirely sterically driven. The methyl group at C3 creates a significant steric clash against incoming bulky electrophiles (like the secondary carbon of ethyl 2-bromobutanoate). Consequently, the
transition state at N1 is significantly lower in energy than at N2, resulting in the exclusive or highly major formation of the 1-alkyl-3-methyl isomer[4].
Steric-driven regioselectivity during the N-alkylation of the pyrazolide anion.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure process integrity.
Protocol A: Synthesis of 4-Iodo-3-methyl-1H-pyrazole
-
Setup: In a 500 mL round-bottom flask, dissolve 3-methyl-1H-pyrazole (10.0 g, 122 mmol) in a mixture of glacial acetic acid (30 mL) and water (30 mL).
-
Reagent Addition: Add molecular iodine (
, 12.4 g, 48.8 mmol) and iodic acid ( , 4.3 g, 24.4 mmol)[3]. -
Reaction Execution: Stir the biphasic mixture vigorously. Validation Check: The reaction is exothermic; the temperature will naturally rise to ~50 °C. The solution will initially be deep purple/brown.
-
Monitoring: Stir for 90 minutes. Validation Check: TLC (1:1 EtOAc/Hexanes) should show complete consumption of the starting material (
) and the appearance of a new UV-active spot ( ). -
Workup: Cool to room temperature. Add 1M aqueous sodium bisulfite (
) dropwise until the deep iodine color completely dissipates, yielding a pale yellow solution. Basify with 50% NaOH to pH 9. Extract with Ethyl Acetate ( mL), wash with brine, dry over , and concentrate in vacuo to yield a crystalline solid[3].
Protocol B: Synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoate
-
Setup: Dissolve 4-iodo-3-methyl-1H-pyrazole (10.0 g, 48.1 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 13.3 g, 96.2 mmol). Stir for 15 minutes at room temperature to generate the pyrazolide anion. -
Alkylation: Add ethyl 2-bromobutanoate (10.3 g, 52.9 mmol) dropwise. Heat the mixture to 60 °C for 12 hours.
-
Monitoring: Validation Check: LCMS analysis should confirm the target mass (
). -
Workup: Quench the reaction by pouring it into ice water (200 mL). Extract with Diethyl Ether (
mL). Wash the combined organic layers extensively with water ( mL) to remove DMF. Dry and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to isolate the pure ester as a colorless oil.
Protocol C: Saponification to Target Acid
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Setup: Dissolve the ester intermediate (10.0 g, 31.0 mmol) in a 2:1 mixture of THF and water (60 mL).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (
, 2.6 g, 62.0 mmol). Stir at room temperature for 4 hours. -
Monitoring: Validation Check: TLC (1:3 EtOAc/Hexanes) will show the disappearance of the non-polar ester spot.
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with Dichloromethane (20 mL) to remove organic impurities.
-
Isolation: Acidify the aqueous layer with 2M HCl to pH 2. Validation Check: A white precipitate will immediately form. Extract the precipitate with EtOAc (
mL), dry over , and concentrate to yield the final 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid[1].
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics and analytical markers for the optimized three-step workflow.
| Step | Transformation | Scale (SM) | Expected Yield | Purity (HPLC) | Key Analytical Markers |
| 1 | Iodination | 10.0 g | 85 - 90% | >98% | |
| 2 | N-Alkylation | 10.0 g | 75 - 82% | >95% | LCMS: |
| 3 | Saponification | 10.0 g | 92 - 96% | >99% | LCMS: |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 60136727, 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid". PubChem. URL:[Link]
-
G. Wayne Craig, et al. "Two-Stage Sonogashira Coupling Method in the Synthesis of Auxin Active Acetylenes". Heterocycles, Vol. 71, No. 9, 2007. URL:[Link]
- Dow AgroSciences LLC. "Pesticidal compositions and processes related thereto". US Patent 8,901,153 B2, Google Patents, 2014.
-
Arkat USA. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks". Arkivoc. URL:[Link]
Sources
- 1. PubChemLite - 2-(4-iodo-3-methyl-1h-pyrazol-1-yl)butanoic acid (C8H11IN2O2) [pubchemlite.lcsb.uni.lu]
- 2. US8901153B2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. arkat-usa.org [arkat-usa.org]
